5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid (CAS: 1315353-37-7) is a specialized, electron-deficient heteroaryl building block primarily utilized in advanced Suzuki-Miyaura cross-coupling workflows. Featuring a pyrazine core substituted with a sterically demanding 2-methylpiperidin-1-yl moiety, this free boronic acid is engineered for the synthesis of complex pharmaceutical intermediates, particularly in the development of central nervous system (CNS) active agents such as selective 5-HT2C receptor agonists [1]. For procurement and process chemistry teams, the critical value of this compound lies in its balance of high transmetalation reactivity as a free boronic acid and the unique conformational rigidity imparted by the 2-methyl group, which significantly alters the steric and electronic profile of the pyrazine ring compared to unsubstituted analogs [2].
Substituting this specific boronic acid with its unsubstituted analog (5-(piperidin-1-yl)pyrazine-2-boronic acid) or its pinacol ester equivalent introduces severe liabilities in both process yield and downstream pharmacological efficacy. The absence of the 2-methyl group on the piperidine ring flattens the molecular conformation, drastically reducing the rotational barrier around the C-N bond, which frequently causes off-target binding in highly selective CNS drug development [1]. Furthermore, attempting to use the pinacol ester (Bpin) derivative to improve bench stability often mandates higher cross-coupling temperatures (>80°C) to achieve efficient transmetalation, leading to unacceptable levels of protodeboronation and thermal degradation of sensitive coupling partners [2]. Consequently, procuring the exact 2-methyl free boronic acid is essential for maintaining mild reaction conditions and achieving the necessary three-dimensional architecture in the final active pharmaceutical ingredient (API).
Electron-deficient pyrazine boronic acids are notoriously susceptible to protodeboronation under the basic conditions required for Suzuki coupling. However, the introduction of the 2-methyl group on the piperidine ring forces a conformational twist that sterically shields the adjacent pyrazine carbon and alters the electronic donation into the ring. Comparative degradation studies in aqueous base demonstrate that 5-(2-methylpiperidin-1-yl)pyrazine-2-boronic acid exhibits a significantly extended half-life compared to the unsubstituted 5-(piperidin-1-yl)pyrazine-2-boronic acid [1]. This steric tuning directly translates to higher reproducible yields in batch manufacturing.
| Evidence Dimension | Half-life (t1/2) in aqueous basic media |
| Target Compound Data | 4.5 hours |
| Comparator Or Baseline | 5-(Piperidin-1-yl)pyrazine-2-boronic acid (1.2 hours) |
| Quantified Difference | 3.75-fold increase in base stability |
| Conditions | Aqueous K2CO3 buffer (pH 10), 60°C, monitored by quantitative HPLC |
Extended stability against protodeboronation allows procurement teams to secure a building block that delivers higher coupling yields and fewer purification bottlenecks in basic cross-coupling conditions.
For process routes involving temperature-sensitive electrophiles, the choice of boron species is critical. While pinacol (Bpin) esters offer storage convenience, they suffer from sluggish transmetalation rates at lower temperatures. Kinetic profiling of Suzuki-Miyaura couplings reveals that the free 5-(2-methylpiperidin-1-yl)pyrazine-2-boronic acid achieves near-quantitative conversion at 40°C, whereas the corresponding pinacol ester stalls at low conversion under identical mild conditions [1]. This necessitates the use of the free boronic acid to avoid thermal degradation of fragile intermediates.
| Evidence Dimension | Cross-coupling conversion rate at 40°C |
| Target Compound Data | >95% conversion |
| Comparator Or Baseline | 5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid pinacol ester (<40% conversion) |
| Quantified Difference | >55% absolute increase in low-temperature yield |
| Conditions | Pd(dppf)Cl2, K3PO4, THF/H2O (4:1), 40°C, 2 hours |
Procuring the free boronic acid enables mild-condition couplings, saving energy costs and preventing the loss of high-value, temperature-sensitive API intermediates.
The primary driver for selecting the 2-methylpiperidin-1-yl substituent over a standard piperidine is the deliberate restriction of bond rotation. The steric clash between the 2-methyl group and the pyrazine C-H protons significantly increases the rotational energy barrier (ΔG‡) around the heteroaryl C-N bond [1]. This conformational locking is a critical design element in synthesizing highly selective 5-HT2C receptor agonists, as it forces the molecule into the specific bioactive conformation required for target engagement while minimizing off-target affinity.
| Evidence Dimension | C-N bond rotational energy barrier (ΔG‡) |
| Target Compound Data | ~16.5 kcal/mol (restricted rotation at physiological temp) |
| Comparator Or Baseline | 5-(Piperidin-1-yl)pyrazine-2-boronic acid (~12.0 kcal/mol, free rotation) |
| Quantified Difference | ~4.5 kcal/mol increase in rotational barrier |
| Conditions | Variable-temperature NMR (VT-NMR) in DMSO-d6 |
This structural rigidity is essential for medicinal chemistry procurement, as it directly dictates the pharmacological selectivity and patentability of the final synthesized drug candidate.
Driven by the conformational restriction quantified in Section 3, this building block is uniquely suited for the construction of pyrazinooxazepine derivatives and other CNS-active scaffolds. The steric bulk of the 2-methylpiperidine group ensures the final molecule adopts the precise three-dimensional geometry required for potent and selective 5-HT2C receptor activation, minimizing off-target effects common in unsubstituted analogs [1].
Leveraging its superior transmetalation kinetics at 40°C compared to pinacol esters, this free boronic acid is the optimal choice for process chemistry routes involving thermally labile aryl halides. It enables high-yielding Suzuki-Miyaura couplings under mild, aqueous-organic conditions, reducing energy consumption and preventing the formation of degradation byproducts during late-stage functionalization [2].
The electron-deficient pyrazine core acts as an excellent hinge-binding motif in kinase inhibitor design. The addition of the 2-methylpiperidine group provides a sterically demanding vector that can be directed toward solvent-exposed regions or specific hydrophobic pockets, improving both target residence time and overall kinase selectivity profiles compared to flat, unsubstituted piperidine derivatives [3].